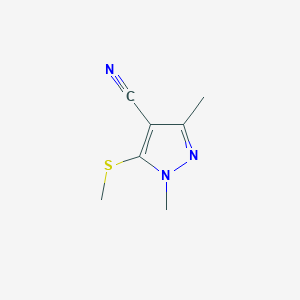
Ethyl-2-Morpholin-4-yl-nicotinat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antinozizeptive Wirkungen
Eine Verbindung, die dem Ethyl-2-Morpholin-4-yl-nicotinat ähnelt, N-(2-Morpholin-4-yl-ethyl)-2-(1-Naphthyloxy)acetamid (NMIN), wurde auf seine antinozizeptiven Wirkungen untersucht . Die Studie zielte darauf ab, die antinozizeptive Wirkung dieses neuen Sigma-1-Rezeptorantagonisten bei zwei Arten von Schmerzen (arthritisch und neuropathisch) zu bewerten und seine Wirksamkeit und Potenz mit Referenzmedikamenten zu vergleichen .
Herbizide Aktivität
Ein Derivat von this compound, 6-Ethoxy-4-N-(2-Morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazin-2,4-diamin, wurde auf seine herbizide Aktivität untersucht . Dies deutet darauf hin, dass this compound möglicherweise zur Entwicklung neuer Herbizide verwendet werden könnte .
Synthese von Nicotinsäurederivaten
this compound könnte möglicherweise zur Synthese von Nicotinsäurederivaten verwendet werden . Diese Derivate haben eine breite Palette pharmakologischer Aktivitäten und werden zur Behandlung verschiedener Krankheiten eingesetzt .
Entwicklung von Therapeutika
Morpholin, ein Bestandteil von this compound, ist ein Schlüsselbestandteil bei der Entwicklung vieler Therapeutika . Es wird zur Synthese einer Vielzahl pharmakologisch aktiver Verbindungen verwendet .
Wirkmechanismus
Target of Action
Ethyl 2-morpholin-4-YL-nicotinate is a derivative of morpholine . Morpholine derivatives have been found to have a wide variety of pharmacological activities . .
Mode of Action
One of the morpholine derivatives, (4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone, has been reported to inhibit the synthesis of prostaglandins (pgs)
Biochemical Pathways
Morpholine derivatives are known to be involved in a variety of pharmacological activities
Result of Action
As a derivative of morpholine, it may share some of the pharmacological activities associated with other morpholine derivatives . .
Biochemische Analyse
Biochemical Properties
Ethyl 2-morpholin-4-YL-nicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes, compounds that play a role in inflammation and allergic reactions . Ethyl 2-morpholin-4-YL-nicotinate inhibits the activity of 5-lipoxygenase, thereby reducing the production of leukotrienes and exhibiting anti-inflammatory properties. Additionally, it interacts with cyclooxygenase pathways, further contributing to its anti-inflammatory effects .
Cellular Effects
Ethyl 2-morpholin-4-YL-nicotinate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving sigma-1 receptors, Ethyl 2-morpholin-4-YL-nicotinate demonstrated antinociceptive effects, indicating its potential in pain management . The compound’s interaction with sigma-1 receptors suggests its role in modulating cell signaling pathways related to pain perception and response.
Molecular Mechanism
The molecular mechanism of Ethyl 2-morpholin-4-YL-nicotinate involves its binding interactions with specific biomolecules. It inhibits the activity of enzymes such as 5-lipoxygenase and cyclooxygenase, leading to a decrease in the production of pro-inflammatory mediators . Additionally, Ethyl 2-morpholin-4-YL-nicotinate’s interaction with sigma-1 receptors influences gene expression and cellular responses to pain stimuli . These molecular interactions highlight the compound’s potential therapeutic applications in inflammation and pain management.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-morpholin-4-YL-nicotinate have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-morpholin-4-YL-nicotinate maintains its stability under controlled conditions, allowing for consistent biochemical interactions . Prolonged exposure may lead to gradual degradation, affecting its efficacy and cellular impact.
Dosage Effects in Animal Models
The effects of Ethyl 2-morpholin-4-YL-nicotinate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antinociceptive properties . Higher doses may lead to toxic or adverse effects, including potential liver and kidney damage . Understanding the dosage-dependent effects is essential for determining the therapeutic window and ensuring safe application in clinical settings.
Metabolic Pathways
Ethyl 2-morpholin-4-YL-nicotinate is involved in several metabolic pathways, including those related to nicotinate and nicotinamide metabolism . The compound interacts with enzymes and cofactors that facilitate its conversion and utilization within the body. These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of Ethyl 2-morpholin-4-YL-nicotinate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
Ethyl 2-morpholin-4-YL-nicotinate exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the subsequent biochemical effects.
Eigenschaften
IUPAC Name |
ethyl 2-morpholin-4-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-17-12(15)10-4-3-5-13-11(10)14-6-8-16-9-7-14/h3-5H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZZMJYPXGWXHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695132 | |
| Record name | Ethyl 2-(morpholin-4-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773139-22-3 | |
| Record name | Ethyl 2-(morpholin-4-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Spiro[2.3]hexane-5-carboxylic acid](/img/structure/B1454636.png)



![Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate](/img/structure/B1454643.png)

![1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine](/img/structure/B1454645.png)
![3-[2-(Thiophen-3-yl)ethoxy]aniline](/img/structure/B1454649.png)
